molecular formula C11H16ClNO2 B555768 Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride CAS No. 64665-60-7

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

Cat. No. B555768
CAS RN: 64665-60-7
M. Wt: 229.7 g/mol
InChI Key: VUYGLGCVKCLWPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride” is not explicitly mentioned in the available resources . More detailed structural information, such as 2D or 3D conformers, are also not available.


Chemical Reactions Analysis

Information regarding the chemical reactions involving “Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride” is not available in the resources I have .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride” are not detailed in the available resources .

Scientific Research Applications

Synthesis of Amino Acid Ester Isocyanates

Tsai et al. (2003) described the synthesis of Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, which is related to Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride. This synthesis is part of a broader class of chemical processes involving esters of substituted monobasic acids and amino acid ester isocyanates (Tsai, Takaoka, Powell, & Nowick, 2003).

Biological Activity Screening

Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including a derivative of Methyl 2-amino-2-methyl-3-phenylpropanoate, and investigated their cytotoxicity, anti-inflammatory, and antibacterial activity. The compounds showed low cytotoxicity and no significant antibacterial or anti-inflammatory activity, suggesting their potential for incorporation into prodrugs (Yancheva et al., 2015).

Antitumor Activities

Wang Yuan-chao (2011) synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate and demonstrated its anti-tumor effects in vitro. This compound is structurally related to Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (Wang Yuan-chao, 2011).

Cross-Coupling of C–H Bonds

Wan et al. (2013) developed a method for the meta-C–H arylation and methylation of 3-phenylpropanoic acid, which is structurally related to Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride. This method involves using a U-shaped template and mono-protected amino acid ligand (Wan, Dastbaravardeh, Li, & Yu, 2013).

Synthesis of L-N-(Pyrrole-2-carbonyl)-α-aminoacid Methyl Esters

Zeng Xiang-chao (2006) reported the synthesis of L-N-(pyrrole-2-carbonyl)-α-aminoacid methyl esters using methyl L-2-amino-3-methylbutanoate or methyl L-2-amino-3-phenylpropanoate. This research highlights the potential of Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride in the synthesis of novel compounds with potential antibiotic properties (Zeng Xiang-chao, 2006).

Coordination Compounds with Palladium(II)

Warnke and Trojanowska (1993) investigated the interaction of 2-aminooxypropanoic acid, its methyl ester, and their hydrochlorides (which include Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride) with palladium(II). They found that these compounds form chelates or coordinate through the nitrogen atom of the aminooxy group (Warnke & Trojanowska, 1993).

Safety And Hazards

Specific safety and hazard information for “Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride” is not provided in the available resources .

Future Directions

As for the future directions of “Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride”, it’s hard to predict without more information on its current applications and research developments .

properties

IUPAC Name

methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGLGCVKCLWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515325
Record name Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

CAS RN

64665-60-7
Record name Phenylalanine, α-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64665-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Traore, F Mietton, D Maubon… - The Journal of …, 2013 - ACS Publications
A modular approach to synthesize anti-Apicomplexa parasite inhibitors was developed that takes advantage of a pluripotent cyclic tetrapeptide scaffold capable of adjusting appendage …
Number of citations: 28 pubs.acs.org

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